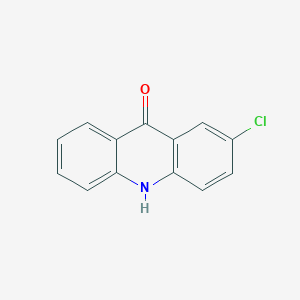

2-chloroacridin-9(10H)-one

Descripción

The exact mass of the compound 2-chloroacridin-9(10H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloroacridin-9(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloroacridin-9(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLFUMVKGWEXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331294 | |

| Record name | 2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7497-52-1 | |

| Record name | 7497-52-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloroacridin-9(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-chloroacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of publicly available experimental data, this guide focuses on its computed properties, a detailed theoretical synthesis protocol based on established methods for analogous compounds, and predicted spectral data. Information on the general reactivity of the acridone core and the potential biological significance of 2-chloroacridin-9(10H)-one, drawn from studies on related acridine derivatives, is also included. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar acridone derivatives.

Introduction

Acridone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. Their planar tricyclic structure allows for intercalation into DNA, leading to potential applications as anticancer and antimicrobial agents. The subject of this guide, 2-chloroacridin-9(10H)-one, is a halogenated derivative of the acridone scaffold. The introduction of a chlorine atom at the 2-position is expected to modulate the electronic properties and biological activity of the parent molecule, making it a compound of interest for further investigation. This guide summarizes the known and predicted chemical properties of 2-chloroacridin-9(10H)-one to facilitate future research endeavors.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈ClNO | --INVALID-LINK-- |

| Molecular Weight | 229.66 g/mol | --INVALID-LINK-- |

| IUPAC Name | 2-chloro-10H-acridin-9-one | --INVALID-LINK-- |

| CAS Number | 7497-52-1 | --INVALID-LINK-- |

| XLogP3 | 3.6 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Exact Mass | 229.029442 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area | 29.1 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 16 | --INVALID-LINK-- |

Synthesis

The synthesis of 2-chloroacridin-9(10H)-one can be theoretically achieved via a two-step process involving an Ullmann condensation followed by an acid-catalyzed cyclization. This is a common and effective method for the preparation of acridone derivatives.

Theoretical Synthesis Workflow

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-((4-chlorophenyl)amino)benzoic acid (Ullmann Condensation)

-

To a round-bottom flask, add 2-bromobenzoic acid (1 equivalent), 4-chloroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Add a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to reflux (typically 150-190 °C) and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-((4-chlorophenyl)amino)benzoic acid.

Step 2: Synthesis of 2-chloroacridin-9(10H)-one (Cyclization)

-

Carefully add the dried 2-((4-chlorophenyl)amino)benzoic acid (1 equivalent) to concentrated sulfuric acid or polyphosphoric acid (PPA) (typically 10-20 times the weight of the acid) at room temperature with stirring.

-

Heat the mixture to 100-120 °C and maintain for 2-4 hours. The color of the solution should change, indicating the progress of the reaction.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

The precipitate formed is the crude 2-chloroacridin-9(10H)-one.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a dilute sodium bicarbonate solution to remove any remaining acid.

-

Wash again with water and dry the product.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure 2-chloroacridin-9(10H)-one.

Spectral Properties (Predicted)

As experimental spectra are not available, the following are predictions and interpretations based on the structure of 2-chloroacridin-9(10H)-one and data from analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum of 2-chloroacridin-9(10H)-one is expected to show signals corresponding to the aromatic protons and the N-H proton. The aromatic region (typically δ 7.0-8.5 ppm) will display a complex pattern of doublets and triplets. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

13C NMR Spectroscopy

The 13C NMR spectrum will show signals for the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal (around δ 170-180 ppm). The aromatic carbons will appear in the range of δ 110-150 ppm. The carbon bearing the chlorine atom will be influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloroacridin-9(10H)-one is predicted to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3100 | N-H stretching |

| 1640-1610 | C=O stretching (amide I band) |

| 1600-1450 | C=C aromatic stretching |

| ~1300 | C-N stretching |

| 850-750 | C-H out-of-plane bending (aromatic) |

| ~750 | C-Cl stretching |

Mass Spectrometry

The mass spectrum of 2-chloroacridin-9(10H)-one is expected to show a molecular ion peak (M⁺) at m/z 229 and an (M+2)⁺ peak at m/z 231 with a relative intensity of approximately 1:3, which is characteristic of compounds containing one chlorine atom. Fragmentation may involve the loss of CO (28 Da) and HCl (36 Da).

Reactivity

The reactivity of 2-chloroacridin-9(10H)-one is dictated by the acridone core and the chloro-substituent.

-

N-Alkylation/Arylation: The nitrogen atom of the acridone ring can be alkylated or arylated under basic conditions.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position can potentially undergo nucleophilic aromatic substitution reactions, although this may require harsh conditions or activation by electron-withdrawing groups.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic rings can undergo electrophilic substitution, with the position of substitution directed by the existing substituents.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 2-chloroacridin-9(10H)-one has been found, acridine derivatives are known to exhibit a range of biological activities, primarily as DNA intercalating agents and topoisomerase inhibitors.

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the acridone ring allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, many acridine derivatives are known inhibitors of topoisomerases I and II, enzymes crucial for managing DNA topology.

Experimental Protocols for Biological Assays (General)

Should 2-chloroacridin-9(10H)-one be investigated for its anticancer potential, the following are standard experimental protocols that could be employed:

MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-chloroacridin-9(10H)-one (typically from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Topoisomerase Inhibition Assay

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I or II enzyme, and the appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of 2-chloroacridin-9(10H)-one to the reaction mixtures. A known topoisomerase inhibitor (e.g., camptothecin for Topo I, etoposide for Topo II) should be used as a positive control.

-

Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion

2-chloroacridin-9(10H)-one is a molecule with potential for further investigation in medicinal chemistry, given the established biological activities of the acridone scaffold. This guide has provided a summary of its computed physicochemical properties, a detailed theoretical synthesis protocol, and predicted spectral characteristics. While experimental validation is crucial, this document serves as a starting point for researchers interested in synthesizing and evaluating this compound. Further studies are warranted to determine its actual chemical behavior and to explore its potential as a therapeutic agent.

An In-Depth Technical Guide to the Synthesis of 2-chloroacridin-9(10H)-one via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloroacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a two-step process commencing with an Ullmann condensation to form the key intermediate, N-(4-chlorophenyl)anthranilic acid, followed by a cyclization reaction to yield the final acridone product. This document details the experimental protocols, presents quantitative data, and visualizes the synthetic pathway and workflow.

Synthetic Pathway Overview

The synthesis of 2-chloroacridin-9(10H)-one is accomplished in two primary stages:

-

Ullmann Condensation: This step involves the copper-catalyzed N-arylation of 2-chlorobenzoic acid with 4-chloroaniline to produce N-(4-chlorophenyl)anthranilic acid.

-

Cyclization: The intermediate N-(4-chlorophenyl)anthranilic acid is then cyclized to form the tricyclic acridone structure of 2-chloroacridin-9(10H)-one. This is typically achieved through the action of a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

Technical Guide to the Spectroscopic Characterization of Acridinone Derivatives: A Focus on Chloro-Substituted Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acridinone and its derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties. The substitution pattern on the acridinone scaffold plays a crucial role in modulating their biological activity. Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of these synthesized compounds. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for a chloro-substituted acridinone, alongside general experimental methodologies.

Spectroscopic Data Presentation

The following tables summarize the spectroscopic data for 9-chloroacridine, a structurally related precursor to the target molecule. This data serves as a reference for interpreting the spectra of other chloro-acridinone derivatives.

NMR Spectroscopy Data of 9-Chloroacridine

Table 1: ¹H NMR Spectral Data of 9-Chloroacridine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of 9-Chloroacridine

| Chemical Shift (δ) ppm | Assignment |

| Specific peak assignments not available in search results. A list of peaks would be presented here. |

Note: Detailed, experimentally verified NMR data with specific peak assignments for 9-chloroacridine were not available in the provided search results. The tables are structured to show how such data would be presented.

IR Spectroscopy Data of 9-Chloroacridine

Table 3: Key IR Absorption Bands for 9-Chloroacridine [1]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050 | Medium | C-H stretch | Aromatic |

| ~1620 | Strong | C=N stretch | Imine |

| ~1580, 1480 | Medium-Strong | C=C stretch | Aromatic |

| ~750 | Strong | C-H out-of-plane bend | Aromatic |

| ~700 | Strong | C-Cl stretch | Aryl Halide |

For 2-chloroacridin-9(10H)-one, one would additionally expect a strong C=O stretching band around 1640-1680 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.

Mass Spectrometry Data of 9-Chloroacridine

Table 4: Mass Spectrometry Data for 9-Chloroacridine [2][3]

| m/z | Relative Intensity | Assignment |

| 215 | ~33% | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 213 | 100% | [M]⁺ (Molecular ion, presence of ³⁵Cl isotope) |

| 178 | High | [M-Cl]⁺ |

The characteristic 3:1 intensity ratio of the M+ and M+2 peaks is a clear indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocols

General Synthesis of Acridone Derivatives

A common method for the synthesis of the acridone scaffold is the Ullmann condensation followed by cyclization.[4]

-

Condensation: An appropriately substituted o-chlorobenzoic acid is condensed with a substituted aniline in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate). The reaction is typically refluxed in a high-boiling point solvent like DMF.[5]

-

Cyclization: The resulting N-phenylanthranilic acid intermediate is then cyclized to the acridone. This is often achieved by heating in the presence of a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[5]

-

Purification: The crude acridone product is purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol) to yield the final product.[5]

NMR Spectroscopy

-

Sample Preparation: 5-20 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[6]

-

Data Acquisition: The NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).[6] Standard acquisition parameters are used, including an appropriate number of scans and a relaxation delay to ensure accurate integration.[6]

-

Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).[7]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded.[8]

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8][9]

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample, causing ionization and fragmentation.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[12]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[12][13]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like 2-chloroacridin-9(10H)-one.

Caption: General workflow for synthesis and spectroscopic analysis.

References

- 1. 9-Chloroacridine(1207-69-8) IR Spectrum [chemicalbook.com]

- 2. 9-Chloroacridine | C13H8ClN | CID 71013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acridine, 9-chloro- [webbook.nist.gov]

- 4. Synthetic Methods of Acridone Compounds [lingzhiyuechem.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of 2-chloroacridin-9(10H)-one: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-chloroacridin-9(10H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental single-crystal X-ray diffraction data, this document focuses on established synthetic protocols, purification methods, and characterization through spectroscopic techniques. Furthermore, a computational analysis of the molecule's geometric parameters is presented to offer insights into its three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals working with acridone-based compounds.

Introduction

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The planar tricyclic structure of the acridone core allows for intercalation into DNA, a mechanism central to its therapeutic potential. The substituent at the 2-position of the acridone ring can significantly influence its physicochemical properties and biological activity. This guide focuses on the 2-chloro substituted derivative, 2-chloroacridin-9(10H)-one.

A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions is crucial for structure-based drug design and the development of novel materials. While single-crystal X-ray diffraction is the gold standard for determining molecular structure, to date, a complete, publicly accessible crystal structure of 2-chloroacridin-9(10H)-one has not been reported. This guide, therefore, provides a detailed account of its synthesis and characterization, supplemented by a computational structural analysis.

Synthesis of 2-chloroacridin-9(10H)-one

The synthesis of 2-chloroacridin-9(10H)-one is typically achieved through a two-step process involving an Ullmann condensation followed by cyclization.

Experimental Protocol: Ullmann Condensation

The first step involves the copper-catalyzed N-arylation of 2-aminobenzoic acid with a suitable chloro-substituted aromatic compound, a classic example of the Ullmann condensation.[1][2]

-

Reactants:

-

2-chlorobenzoic acid

-

4-chloroaniline

-

Anhydrous potassium carbonate

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzoic acid (1 equivalent), 4-chloroaniline (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

-

Add copper(I) iodide (0.1 equivalents) as the catalyst.

-

Add DMF as the solvent to achieve a suitable concentration.

-

The reaction mixture is heated to reflux (typically 140-150 °C) and stirred for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The aqueous mixture is acidified with dilute hydrochloric acid to precipitate the N-(4-chlorophenyl)-2-aminobenzoic acid intermediate.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Experimental Protocol: Cyclization

The second step is the intramolecular cyclization of the N-aryl-2-aminobenzoic acid intermediate to form the acridone ring.

-

Reactant:

-

N-(4-chlorophenyl)-2-aminobenzoic acid

-

-

Reagent:

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

-

Procedure:

-

The dried N-(4-chlorophenyl)-2-aminobenzoic acid intermediate is added to polyphosphoric acid in a reaction vessel.

-

The mixture is heated to 120-140 °C with stirring for 2-4 hours.

-

The hot, viscous mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 2-chloroacridin-9(10H)-one.

-

The precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any residual acid.

-

The crude product is dried.

-

Purification

The crude 2-chloroacridin-9(10H)-one is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the final product as a crystalline solid.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 2-chloroacridin-9(10H)-one is depicted in the following diagram.

Caption: Synthesis and purification workflow for 2-chloroacridin-9(10H)-one.

Spectroscopic Characterization

In the absence of single-crystal X-ray data, the structure of the synthesized 2-chloroacridin-9(10H)-one can be confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The number of signals, their chemical shifts, and their coupling patterns will be consistent with the substituted acridone structure. The N-H proton of the acridone ring typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 13 carbon atoms in the molecule. The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibration (around 3300-3100 cm⁻¹)

-

C=O stretching vibration of the ketone (around 1650-1600 cm⁻¹)

-

C=C stretching vibrations of the aromatic rings (around 1600-1450 cm⁻¹)

-

C-Cl stretching vibration (in the fingerprint region)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 2-chloroacridin-9(10H)-one (C₁₃H₈ClNO), the expected molecular ion peaks will correspond to its isotopic masses.

| Technique | Expected Key Features |

| ¹H NMR | Signals in the aromatic region, broad N-H singlet |

| ¹³C NMR | Signal for carbonyl carbon, signals for aromatic carbons |

| IR | N-H stretch, C=O stretch, aromatic C=C stretches |

| Mass Spec | Molecular ion peaks corresponding to C₁₃H₈ClNO |

| Table 1: Summary of Expected Spectroscopic Data for 2-chloroacridin-9(10H)-one. |

Computational Crystal Structure Analysis

Given the lack of experimental single-crystal data, computational methods can provide valuable insights into the likely crystal structure and intermolecular interactions of 2-chloroacridin-9(10H)-one.

Methodology

A theoretical crystal structure can be predicted using computational chemistry software. This typically involves:

-

Gas-Phase Optimization: The geometry of a single molecule of 2-chloroacridin-9(10H)-one is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT).

-

Crystal Structure Prediction: A crystal structure prediction algorithm is used to generate a variety of possible crystal packing arrangements. These algorithms consider different space groups and intermolecular interactions.

-

Lattice Energy Minimization: The generated crystal structures are then subjected to lattice energy minimization to identify the most thermodynamically stable packing arrangement.

The logical flow of a computational crystal structure prediction is outlined below.

Caption: Logical workflow for computational crystal structure prediction.

Predicted Structural Parameters

While a full computational study is beyond the scope of this guide, a summary of likely structural features based on the known chemistry of acridones is presented.

| Parameter | Predicted Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Common packing for planar molecules |

| Intermolecular Interactions | - N-H···O=C hydrogen bonding between molecules, forming chains or dimers. - π-π stacking interactions between the planar acridone rings. - Possible C-H···Cl or C-H···π interactions. |

| Table 2: Predicted Crystallographic and Interaction Features of 2-chloroacridin-9(10H)-one. |

Conclusion

This technical guide has detailed the synthesis, purification, and characterization of 2-chloroacridin-9(10H)-one. While experimental single-crystal X-ray diffraction data is not currently available in the public domain, a combination of established synthetic protocols and spectroscopic methods can be used to confirm the identity and purity of the compound. Furthermore, computational modeling offers a powerful tool to predict the three-dimensional structure and intermolecular interactions, providing a valuable theoretical framework for understanding the properties of this important acridone derivative. Further research to obtain experimental crystal structure data is highly encouraged to validate and refine the computational models.

References

An In-depth Technical Guide to the Solubility and Stability of 2-chloroacridin-9(10H)-one in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 2-chloroacridin-9(10H)-one in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development for compound storage and screening. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing standardized experimental protocols and data presentation templates to enable researchers to generate and record their own findings in a structured and reproducible manner.

The methodologies described herein are based on established practices for determining the solubility and stability of small organic molecules in DMSO. These protocols are intended to serve as a starting point and may require optimization based on specific experimental needs and available analytical instrumentation.

Quantitative Solubility Data

The solubility of a compound in a specific solvent is a critical parameter that influences its handling, formulation, and biological activity assessment. The following table is a template for recording experimentally determined solubility data for 2-chloroacridin-9(10H)-one in DMSO at various conditions.

Table 1: Solubility of 2-chloroacridin-9(10H)-one in DMSO

| Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| 25 (Room Temp) | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Clear solution, precipitation] |

| 37 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Clear solution, precipitation] |

| 4 | Shake-Flask | [Insert Data] | [Insert Data] | [e.g., Clear solution, precipitation] |

Quantitative Stability Data

Understanding the stability of a compound in its stock solution is crucial for ensuring the accuracy and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of potentially interfering byproducts. The following tables provide a structured format for documenting the stability of 2-chloroacridin-9(10H)-one in DMSO under various storage conditions.

Table 2: Stability of 2-chloroacridin-9(10H)-one in DMSO at Different Temperatures

| Storage Temperature (°C) | Time Point | Purity (%) | Concentration (mM) | Degradation Products (if any) |

| 25 (Room Temp) | 0 h | [Insert Data] | [Insert Data] | [e.g., Peak area %] |

| 24 h | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| 7 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| 4 | 0 h | [Insert Data] | [Insert Data] | [e.g., Peak area %] |

| 7 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| 30 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| -20 | 0 h | [Insert Data] | [Insert Data] | [e.g., Peak area %] |

| 30 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| 90 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| -80 | 0 h | [Insert Data] | [Insert Data] | [e.g., Peak area %] |

| 90 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] | |

| 180 days | [Insert Data] | [Insert Data] | [e.g., Peak area %] |

Table 3: Freeze-Thaw Stability of 2-chloroacridin-9(10H)-one in DMSO

| Freeze-Thaw Cycle | Purity (%) | Concentration (mM) | Observations |

| 0 | [Insert Data] | [Insert Data] | [e.g., No precipitation] |

| 1 | [Insert Data] | [Insert Data] | [e.g., No precipitation] |

| 3 | [Insert Data] | [Insert Data] | [e.g., No precipitation] |

| 5 | [Insert Data] | [Insert Data] | [e.g., No precipitation] |

| 10 | [Insert Data] | [Insert Data] | [e.g., No precipitation] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data. The following sections describe the methodologies for determining the solubility and stability of 2-chloroacridin-9(10H)-one in DMSO.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1][2]

Objective: To determine the saturation solubility of 2-chloroacridin-9(10H)-one in DMSO at various temperatures.

Materials:

-

2-chloroacridin-9(10H)-one (solid)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.22 µm syringe filters

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-chloroacridin-9(10H)-one to a glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Solvent Addition: Add a precise volume of anhydrous DMSO to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker set to the desired temperature (e.g., 25°C, 37°C, or 4°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

-

Sample Collection: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any solid particles.[1]

-

Quantification:

-

Accurately dilute the filtered, saturated solution with DMSO to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 2-chloroacridin-9(10H)-one in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound.

-

Workflow for solubility determination using the shake-flask method.

Stability Assessment

The chemical stability of 2-chloroacridin-9(10H)-one in DMSO can be evaluated by monitoring its purity and concentration over time under different storage conditions.[3]

Objective: To assess the stability of 2-chloroacridin-9(10H)-one in DMSO at various temperatures and after multiple freeze-thaw cycles.

Materials:

-

A stock solution of 2-chloroacridin-9(10H)-one in DMSO of known concentration (e.g., 10 mM)

-

HPLC-grade anhydrous DMSO

-

Amber glass vials with screw caps

-

Temperature-controlled storage units (25°C, 4°C, -20°C, -80°C)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure for Temperature Stability:

-

Sample Preparation: Prepare a stock solution of 2-chloroacridin-9(10H)-one in anhydrous DMSO (e.g., 10 mM). Aliquot the solution into multiple amber glass vials to avoid repeated opening of the same stock.

-

Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This serves as the baseline.

-

Storage: Store the vials at the different temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

-

Time-Point Analysis: At specified time intervals (e.g., 24 hours, 7 days, 30 days, 90 days, 180 days), retrieve a vial from each storage temperature.

-

Analysis: Allow the sample to equilibrate to room temperature and analyze by HPLC.

-

Data Evaluation: Compare the purity (peak area percentage) and concentration of 2-chloroacridin-9(10H)-one at each time point to the initial (Time 0) values. Note the appearance of any new peaks, which may indicate degradation products.

Procedure for Freeze-Thaw Stability:

-

Sample Preparation: Use aliquots of the same stock solution prepared for the temperature stability study.

-

Freeze-Thaw Cycling: Subject the vials to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature.[4][5]

-

Sampling: After a predetermined number of cycles (e.g., 1, 3, 5, 10), take an aliquot for analysis.

-

Analysis: Analyze the sample by HPLC to determine the purity and concentration of 2-chloroacridin-9(10H)-one.

-

Data Evaluation: Compare the results to the initial (Cycle 0) data to assess any degradation or precipitation caused by the freeze-thaw process.

General workflow for stability assessment in DMSO.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for the accurate quantification of 2-chloroacridin-9(10H)-one and the detection of its potential degradation products.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.

-

A C18 reverse-phase column is a common starting point for the analysis of acridinone derivatives.[6]

Typical Method Parameters (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is often effective.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40°C

-

Detection Wavelength: Determined by measuring the UV spectrum of 2-chloroacridin-9(10H)-one to find its lambda max. A wavelength of 254 nm is a common starting point for aromatic compounds.[6]

-

Injection Volume: 5-10 µL

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable results.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 2-chloroacridin-9(10H)-one in DMSO. By following the outlined experimental protocols and utilizing the provided data templates, researchers can generate consistent and reliable data that is essential for the successful progression of research and development projects. It is important to note that while these protocols are based on standard methods, optimization may be required to suit the specific properties of the compound and the available analytical equipment.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of Acridone Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemistry, and biological activities of acridone alkaloids. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document delves into the isolation of these compounds from their natural sources, their structural elucidation, synthetic methodologies, and their diverse pharmacological properties, with a focus on their potential as therapeutic agents.

Introduction to Acridone Alkaloids

Acridone alkaloids are a class of naturally occurring heterocyclic compounds characterized by the acridin-9(10H)-one core structure.[1] The parent compound, acridone, is a tricyclic aromatic molecule.[2] The diversity of this alkaloid class arises from the variety of substituents, such as hydroxyl, methoxy, and prenyl groups, attached to the core structure, as well as the fusion of additional heterocyclic rings, such as furan and pyran rings.[3]

First isolated in the mid-20th century, acridone alkaloids have garnered significant scientific interest due to their wide range of biological activities. These include potent anticancer, antimalarial, antiviral, and anti-inflammatory properties.[4][5] The unique planar structure of the acridone core allows for intercalation with DNA, a mechanism that contributes to their cytotoxic effects.[6] This guide will explore the key milestones in the discovery and development of these fascinating natural products.

Discovery and Historical Milestones

The journey of acridone alkaloids began with the isolation and characterization of the parent acridone structure. While the parent acridine was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro, the specific compound acridone was proven to exist in 1914 by Karl Drechsler.[7]

A pivotal moment in the history of acridone alkaloids was the isolation of acronycine in 1948 from the bark of the Australian scrub ash, Acronychia baueri (family Rutaceae).[8] Subsequent studies in the 1960s revealed its significant antitumor activity against a range of solid tumors, sparking considerable interest in the therapeutic potential of this class of compounds.[8][9] This discovery led to extensive phytochemical investigations of plants from the Rutaceae family, which proved to be a rich source of diverse acridone alkaloids.[10]

Further research led to the isolation of numerous other acridone alkaloids, including noracronycine, melicopine, and rutacridone, from various plant genera such as Ruta, Glycosmis, and Zanthoxylum.[1][11][12] The advent of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), played a crucial role in the rapid elucidation of the complex structures of these newly discovered alkaloids.

Biosynthesis of Acridone Alkaloids

The biosynthesis of acridone alkaloids in plants originates from the shikimate pathway. The core acridone skeleton is formed through the condensation of an anthranilate derivative with three acetate units via the polyketide pathway.[13] Anthranilate synthase (AS) is a key enzyme in this process, catalyzing the formation of anthranilate from chorismate.[13] Interestingly, in acridone-producing plants like Ruta graveolens, there are two isoforms of the ASα subunit. One is feedback-inhibited by tryptophan, while the other shows reduced sensitivity, allowing for the accumulation of anthranilate required for alkaloid biosynthesis.[13] The subsequent steps involve N-methylation, cyclization, and various modifications such as hydroxylation, methoxylation, and prenylation to yield the diverse array of acridone alkaloids found in nature.

Biosynthesis of the acridone alkaloid core.

Isolation and Characterization of Acridone Alkaloids

The primary natural sources of acridone alkaloids are plants belonging to the Rutaceae family. These compounds can be found in various parts of the plant, including the roots, bark, leaves, and fruits.[1]

Experimental Protocol: General Extraction and Isolation

A typical procedure for the extraction and isolation of acridone alkaloids from plant material is as follows:

-

Preparation of Plant Material: The plant material (e.g., dried and powdered root bark) is collected and prepared for extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus or maceration.[14]

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

-

Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent like dichloromethane or chloroform.[14]

-

Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for purification. This typically involves column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual acridone alkaloids.[12]

Structural Elucidation

The structures of the isolated acridone alkaloids are determined using a combination of spectroscopic methods:

-

UV-Vis Spectroscopy: Provides information about the chromophoric system of the acridone core.

-

Infrared (IR) Spectroscopy: Helps in identifying functional groups such as carbonyls (C=O), hydroxyls (-OH), and N-H bonds.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for determining the complete structure, including the substitution pattern on the aromatic rings and the nature of the substituents. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

The following table summarizes the characteristic spectroscopic data for acronycine.

| Acronycine | Data |

| Molecular Formula | C₂₀H₁₉NO₃ |

| Molecular Weight | 321.37 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | 1.50 (s, 6H), 3.80 (s, 3H), 3.95 (s, 3H), 5.60 (d, 1H), 6.60 (d, 1H), 7.20-8.30 (m, 4H) |

| ¹³C NMR (CDCl₃, δ ppm) | 28.0, 56.0, 61.5, 78.0, 95.0, 105.0, 114.0, 115.0, 118.0, 121.0, 126.0, 128.0, 132.0, 142.0, 145.0, 158.0, 163.0, 182.0 |

| MS (m/z) | 321 [M]⁺, 306, 278 |

Synthesis of Acridone Alkaloids

The promising biological activities of acridone alkaloids have spurred the development of numerous synthetic strategies to access these molecules and their analogues.

General Synthetic Approach: Ullmann Condensation

A common and versatile method for the synthesis of the acridone core is the Ullmann condensation reaction. This involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Noracronycine

The following protocol outlines a synthetic route to noracronycine, a key intermediate in the synthesis of acronycine.

-

Synthesis of 1,3-dihydroxyacridone: A mixture of anthranilic acid and phloroglucinol is heated in the presence of a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent like 1-hexanol. The product, 1,3-dihydroxyacridone, precipitates upon cooling and can be collected by filtration.[15]

-

Prenylation: The 1,3-dihydroxyacridone is then reacted with a prenylating agent, such as 3-chloro-3-methyl-1-butyne, in the presence of a base to introduce the dimethylpyran ring, yielding noracronycine.[7]

The overall yield for such synthetic routes can vary but is often in the range of 50-70%.

Biological Activities and Mechanism of Action

Acridone alkaloids exhibit a remarkable spectrum of biological activities, with anticancer and antimalarial properties being the most extensively studied.

Anticancer Activity

Many acridone alkaloids have demonstrated significant cytotoxicity against a variety of cancer cell lines. Acronycine, for instance, has shown broad-spectrum antitumor activity.[9] The planar acridone ring system allows these molecules to intercalate between the base pairs of DNA, interfering with DNA replication and transcription, and ultimately leading to apoptosis.[6]

More recent studies have revealed that acridone alkaloids can also target specific cellular signaling pathways. For example, some acridone derivatives have been shown to inhibit the ERK signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[16]

Inhibition of the ERK signaling pathway.

The following table summarizes the cytotoxic activities of selected acridone alkaloids against various cancer cell lines.

| Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acronycine | MDA-MB-231 (Breast) | ~0.5-1.0 | [17] |

| Buxifoliadine E | LNCaP (Prostate) | 43.10 | [5] |

| Buxifoliadine E | HepG2 (Liver) | 41.36 | [5] |

| Glycomontamine A | Hela (Cervical) | 17.6 | [18] |

| Glycomontamine B | T47D (Breast) | 17.4 | [18] |

| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [12] |

| Arborinine | HeLa (Cervical) | 1.84 µg/mL | [19] |

Antimalarial Activity

Several acridone alkaloids isolated from plants like Swinglea glutinosa have demonstrated potent antimalarial activity against Plasmodium falciparum, including chloroquine-resistant strains.[10] The mechanism of their antimalarial action is believed to involve the inhibition of hemozoin formation, a crucial detoxification process for the malaria parasite.

The table below presents the antimalarial activity of some acridone alkaloids.

| Alkaloid | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |

| Compound 5 (from S. glutinosa) | 3D7 (Chloroquine-sensitive) | 0.3 | [10] |

| Compound 1 (from S. glutinosa) | 3D7 (Chloroquine-sensitive) | 2.6 | [10] |

| Normelicopidine | Dd2 (Chloroquine-resistant) | 18.9 µg/mL | [12] |

Other Biological Activities

In addition to their anticancer and antimalarial properties, acridone alkaloids have been reported to possess a range of other biological activities, including:

-

Antiviral activity: Some acridone derivatives have shown activity against herpesviruses.[17]

-

Enzyme inhibition: Certain acridone alkaloids can inhibit enzymes such as protein kinases.[6]

-

Inhibition of P-glycoprotein: Some furanoacridones have been found to inhibit P-glycoprotein, a membrane transporter associated with multidrug resistance in cancer cells, suggesting their potential use as chemosensitizers.[20][21]

Experimental Workflows

The study of acridone alkaloids typically follows a well-defined workflow, from the initial extraction to the final biological evaluation.

General workflow for acridone alkaloid research.

Conclusion and Future Perspectives

Since their discovery, acridone alkaloids have emerged as a significant class of natural products with immense therapeutic potential. The journey from the initial isolation of acronycine to the synthesis of novel, potent analogues highlights the importance of natural product research in modern drug discovery. The diverse biological activities of these compounds, particularly their anticancer and antimalarial effects, continue to inspire further research.

Future investigations in this field are likely to focus on:

-

Discovery of Novel Acridone Alkaloids: Exploration of new plant species and microbial sources for the discovery of novel acridone alkaloids with unique structural features and enhanced biological activities.

-

Development of More Efficient Synthetic Routes: The development of stereoselective and efficient synthetic methodologies to access complex acridone alkaloids and their analogues for detailed structure-activity relationship studies.

-

Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by acridone alkaloids to better understand their therapeutic effects and potential side effects.

-

Clinical Development: Preclinical and clinical evaluation of the most promising acridone alkaloid candidates for the treatment of cancer, malaria, and other diseases.

The rich chemistry and pharmacology of acridone alkaloids ensure that they will remain a fascinating and important area of research for years to come, with the potential to yield new and effective therapeutic agents.

References

- 1. Acridone alkaloids - Wikipedia [en.wikipedia.org]

- 2. scienceopen.com [scienceopen.com]

- 3. Acridone Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [From acronycine to benzo-[b]-acronycine derivatives: potent antitumor agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaloids of Acronychia Baueri Schott I. Isolation of the alkaloids and a study of the antitumor and other biological properties of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Chemistry of acronycine IV. Minor constituents of acronine and the phytochemistry of the genus Acronychia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acridone alkaloids with cytotoxic and antimalarial activities from Zanthoxylum simullans Hance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acridone suppresses the proliferation of human breast cancer cells in vitro via ATP-binding cassette subfamily G member 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural alkaloids as P-gp inhibitors for multidrug resistance reversal in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Properties of 2-Chloroacridone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-chloroacridone, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for key data, experimental protocols, and mechanistic insights.

Physicochemical Properties

2-Chloroacridone, with the CAS number 7497-52-1, is a chlorinated derivative of acridone. Its core structure consists of a tricyclic aromatic system containing a ketone and a secondary amine. The presence of the chlorine atom at the 2-position influences its electronic properties and reactivity.

A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₃H₈ClNO |

| Molecular Weight | 229.66 g/mol |

| Appearance | Solid (Expected) |

| Melting Point | >360 °C |

| Boiling Point | 394.2 °C at 760 mmHg (Calculated) |

| Density | 1.346 g/cm³ (Calculated) |

| Solubility | Insoluble in water (3.7E-4 g/L at 25 °C, Calculated) |

| XLogP3-AA | 3.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Synthesis and Experimental Protocols

The synthesis of 2-chloroacridone is typically achieved through a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This method is analogous to the synthesis of the parent acridone molecule.

Step 1: Ullmann Condensation for N-(4-chlorophenyl)anthranilic acid

This step involves the copper-catalyzed reaction between anthranilic acid and 4-chloroaniline.

Materials:

-

Anthranilic acid

-

4-chloroaniline

-

Anhydrous potassium carbonate

-

Copper (I) oxide

-

Aniline (as solvent)

-

Decolorizing carbon

-

Concentrated hydrochloric acid

Protocol:

-

In a round-bottomed flask equipped with a reflux condenser, combine anthranilic acid, 4-chloroaniline, anhydrous potassium carbonate, and a catalytic amount of copper (I) oxide in aniline.

-

Reflux the mixture for a minimum of two hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the excess aniline by steam distillation.

-

To the remaining aqueous solution, add decolorizing carbon and boil for 15 minutes.

-

Filter the hot solution by suction filtration.

-

Acidify the filtrate with concentrated hydrochloric acid, with stirring, to precipitate the N-(4-chlorophenyl)anthranilic acid.

-

Collect the precipitate by filtration once the mixture has cooled.

-

Dry the product to a constant weight.

Step 2: Cyclization to 2-Chloroacridone

The intermediate, N-(4-chlorophenyl)anthranilic acid, is then cyclized in the presence of a strong acid.

Materials:

-

N-(4-chlorophenyl)anthranilic acid

-

Concentrated sulfuric acid

-

Sodium carbonate solution

Protocol:

-

Dissolve the N-(4-chlorophenyl)anthranilic acid in concentrated sulfuric acid in a flask.

-

Heat the solution on a boiling water bath for approximately four hours.

-

Pour the hot solution into a large volume of boiling water. This will cause the 2-chloroacridone to precipitate.

-

Boil the suspension for five minutes and then filter.

-

The collected solid is then boiled in a sodium carbonate solution to neutralize any remaining acid.

-

Filter the mixture, wash the solid with water, and dry to obtain crude 2-chloroacridone.

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of aniline and acetic acid.

An In-depth Technical Guide to 2-chloro-10H-acridin-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-chloro-10H-acridin-9-one, a member of the acridone class of compounds. Acridone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Core Chemical Data

2-chloro-10H-acridin-9-one is a heterocyclic compound with a planar aromatic structure. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈ClNO | [1] |

| Molecular Weight | 229.66 g/mol | [1] |

| CAS Number | 7497-52-1 | [1] |

| IUPAC Name | 2-chloro-10H-acridin-9-one | [1] |

| Synonyms | 2-chloroacridone | [1] |

Synthesis of 2-chloro-10H-acridin-9-one

The synthesis of 2-chloro-10H-acridin-9-one typically follows a two-step process involving an initial Ullmann condensation followed by an acid-catalyzed cyclization. This method is a common route for the synthesis of various acridone derivatives.

A general procedure for synthesizing acridone derivatives involves the reaction of an anthranilic acid derivative with a substituted benzene ring.[2] For 2-chloro-10H-acridin-9-one, a plausible synthetic route would involve the reaction of 2-aminobenzoic acid with a 4-chlorophenyl derivative, followed by cyclization. A related synthesis described in the literature involves the condensation of 2-chlorobenzoic acid with an aniline derivative.[3]

Step 1: Ullmann Condensation A mixture of 2-chlorobenzoic acid and a suitable aniline, along with a copper catalyst and a base such as potassium carbonate, is refluxed in a high-boiling point solvent. This reaction forms an N-phenylanthranilic acid intermediate.

Step 2: Cyclization The N-phenylanthranilic acid derivative from Step 1 is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated. This promotes an intramolecular electrophilic substitution, leading to the formation of the tricyclic acridone structure.

Below is a visual representation of a generalized synthetic workflow for acridone derivatives.

Potential Biological Activities and Mechanism of Action

While specific studies on the biological activity of 2-chloro-10H-acridin-9-one are not extensively documented in the reviewed literature, the acridine and acridone classes of compounds are well-known for their broad range of pharmacological effects. These include anticancer, antibacterial, antiparasitic, and antiviral activities.[3][4]

The planar tricyclic structure of acridines allows them to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for their anticancer properties. Additionally, acridone derivatives have been investigated as inhibitors of enzymes such as topoisomerase and acetylcholinesterase.[5][6]

The diagram below illustrates the conceptual mechanism of DNA intercalation by a planar aromatic molecule like an acridone derivative.

Given the established activities of the acridone scaffold, 2-chloro-10H-acridin-9-one represents a molecule of interest for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. The chloro-substitution at the 2-position may influence its biological activity and pharmacokinetic properties, warranting dedicated studies to elucidate its specific mechanism of action and therapeutic potential.

References

- 1. 2-chloroacridin-9(10H)-one | C13H8ClNO | CID 437003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Acridone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Keto-Enol Tautomerism, Experimental Analysis, and Biological Significance

Introduction

Acridone derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, most notably as anticancer agents.[1] Their planar tricyclic structure allows them to intercalate with DNA and inhibit key enzymes involved in DNA replication and repair, such as DNA topoisomerase I.[2][3] A crucial, yet often overlooked, aspect of their chemistry is the phenomenon of tautomerism, specifically the keto-enol equilibrium between the 9-acridone (keto) and 9-hydroxyacridine (enol) forms. This equilibrium can be influenced by various factors, including substitution patterns and the solvent environment. Understanding and controlling this tautomeric balance is paramount for the rational design and development of novel acridone-based therapeutics, as the different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with their molecular targets.[3]

This technical guide provides a comprehensive overview of tautomerism in acridone derivatives, intended for researchers, scientists, and drug development professionals. It delves into the structural aspects of the tautomeric forms, methods for their experimental and computational analysis, and the implications of this phenomenon on their biological activity, with a particular focus on their role as DNA topoisomerase inhibitors.

The Keto-Enol Tautomeric Equilibrium in Acridone Derivatives

The core of tautomerism in acridone derivatives lies in the equilibrium between the lactam (keto) and lactim (enol) forms. The 9-acridone form possesses a carbonyl group at position 9, while the 9-hydroxyacridine form features a hydroxyl group at the same position, resulting in a fully aromatic system.

Figure 1: Keto-enol tautomerism in the acridone core structure.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which in turn are influenced by a delicate interplay of electronic and steric effects from substituents, as well as solute-solvent interactions.

Factors Influencing Tautomeric Equilibrium

-

Substituents: The electronic nature of substituents on the acridone ring can significantly impact the tautomeric equilibrium. Electron-donating groups tend to stabilize the enol form by increasing the electron density on the oxygen atom, making it a better proton acceptor. Conversely, electron-withdrawing groups can favor the keto form.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomer.[4] Polar protic solvents can stabilize both forms through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer. For instance, in aqueous solution, 9-hydroxyacridine 10-oxide, a derivative of acridone, exists in equilibrium with an approximately equal amount of its keto tautomer, 10-hydroxyacridone.

-

Aromaticity: The enol form, 9-hydroxyacridine, possesses a fully aromatic tricyclic system, which contributes to its stability. However, the keto form, 9-acridone, also benefits from the stability of its benzenoid rings. The overall energetic balance is therefore subtle.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the tautomeric ratio (KT = [enol]/[keto]) is essential for understanding the structure-activity relationships of acridone derivatives. Spectroscopic and computational methods are the primary tools for this quantitative analysis.

| Derivative/Conditions | Solvent | Method | KT ([Enol]/[Keto]) | Reference |

| o-Hydroxy Schiff bases (model system) | Chloroform | DFT | Varies with substituent | [2] |

| o-Hydroxy Schiff bases (model system) | Methanol | DFT | Varies with substituent | [2] |

| o-Hydroxy Schiff bases (model system) | Ethanol | DFT | Varies with substituent | [2] |

| o-Hydroxy Schiff bases (model system) | DMSO | DFT | Varies with substituent | [2] |

| o-Hydroxy Schiff bases (model system) | Water | DFT | Varies with substituent | [2] |

| Azomethine derivatives (model system) | Various | 1H-NMR, DFT | Equilibrium confirmed | [4][5] |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful technique for the quantitative determination of tautomeric ratios in solution. The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Protocol for Quantitative 1H NMR Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the acridone derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) at a known concentration (e.g., 10 mM).

-

Prepare an NMR sample by diluting the stock solution to a final concentration of approximately 1-5 mM.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional 1H NMR spectrum at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery, which is crucial for accurate integration.

-

Use a calibrated 90° pulse.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).

-

-

Data Processing and Analysis:

-

Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz).

-

Carefully phase and baseline correct the spectrum.

-

Identify the characteristic signals for the keto and enol tautomers. For example, the N-H proton of the acridone form and the O-H proton of the hydroxyacridine form will have distinct chemical shifts. Protons on the aromatic rings adjacent to the C9 position will also show different chemical shifts depending on the tautomeric form.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the molar ratio of the two tautomers from the integral values, correcting for the number of protons giving rise to each signal.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrated area of the enol signal to the integrated area of the keto signal.

-

Figure 2: Workflow for quantitative NMR analysis of acridone tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing the different absorption maxima (λmax) of the keto and enol forms. The more extended π-conjugation in the fully aromatic 9-hydroxyacridine tautomer typically results in a bathochromic (red) shift of its λmax compared to the 9-acridone form.

Protocol for UV-Vis Spectrophotometric Analysis:

-

Sample Preparation:

-

Prepare a series of solutions of the acridone derivative in various solvents of spectroscopic grade with differing polarities.

-

The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-500 nm).

-

Use a matched pair of quartz cuvettes, with the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. This may require deconvolution of overlapping spectral bands, which can be performed using specialized software.

-

By applying the Beer-Lambert law (A = εbc), the concentration of each tautomer can be determined if the molar absorptivity (ε) of each form is known. The ε values can be estimated from spectra of locked derivatives (e.g., N-methyl-9-acridone and 9-methoxyacridine) or through computational methods.

-

The tautomeric equilibrium constant (KT) is then calculated from the ratio of the concentrations of the enol and keto forms.

-

Structural Elucidation by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous evidence of the predominant tautomeric form in the solid state.[6] The bond lengths within the molecule can definitively distinguish between the C=O double bond of the keto form and the C-O single bond of the enol form, as well as the protonation state of the nitrogen and oxygen atoms. While many crystal structures of acridone derivatives in their keto form have been reported, obtaining a crystal structure of the enol tautomer can be challenging due to the often-dominant stability of the keto form in the solid state. The crystal structure of derivatives such as 9-(3-bromo-5-chloro-2-hydroxyphenyl)-10-(2-hydroxyethyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione confirms the presence of the keto form, with the hydroxyl group on a phenyl substituent forming an intramolecular hydrogen bond with one of the carbonyl groups.[6] The challenge remains to crystallize a derivative that favors the 9-hydroxyacridine tautomer.

Biological Significance and Drug Development

The tautomeric state of acridone derivatives can have a profound impact on their biological activity, particularly their ability to inhibit DNA topoisomerase I. This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription.[7] Acridone-based inhibitors act by intercalating into the DNA and stabilizing the transient "cleavable complex" formed between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.[8][9]

Tautomerism and Topoisomerase I Inhibition

The specific tautomeric form of an acridone derivative can influence its binding affinity and orientation within the topoisomerase I-DNA complex. The 9-hydroxyacridine (enol) tautomer, being more planar and fully aromatic, may exhibit enhanced DNA intercalation capabilities compared to the 9-acridone (keto) form. Furthermore, the hydroxyl group of the enol form can act as a hydrogen bond donor, potentially forming specific interactions with amino acid residues in the active site of topoisomerase I or with the DNA backbone, thereby stabilizing the ternary drug-enzyme-DNA complex.

Computational docking studies can provide valuable insights into the differential binding modes of the tautomers. By docking both the 9-acridone and 9-hydroxyacridine forms into the crystal structure of the topoisomerase I-DNA complex, it is possible to predict their binding energies and identify key intermolecular interactions.[1][10]

Figure 3: Proposed mechanism of DNA topoisomerase I inhibition by acridone derivatives, highlighting the stabilization of the cleavable complex.